N,2-bis(2-phenylethyl)benzamide
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Overview
Description
N,2-bis(2-phenylethyl)benzamide is an organic compound with the chemical formula C15H15NO. It is a white solid, odorless, insoluble in water, and soluble in organic solvents such as ethanol and dichloromethane . This compound is commonly used in the fields of medicine and organic synthesis, serving as an antibacterial agent and drug intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-bis(2-phenylethyl)benzamide can be synthesized through the reaction of phenethylamine and benzoyl chloride. The reaction typically occurs in a suitable solvent, usually at low temperature, and the product is purified by crystallization . Another method involves mixing benzoyl chloride or benzoic acid, phenethylamine, and an alkali metal hydroxide with water for the reaction . This method is advantageous as it does not require organic solvents, simplifying post-treatment operations and reducing costs .
Industrial Production Methods
In industrial settings, the preparation of this compound can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.
Chemical Reactions Analysis
Types of Reactions
N,2-bis(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N,2-bis(2-phenylethyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,2-bis(2-phenylethyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes . The exact molecular targets and pathways involved in its anticancer activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,2-bis(2-phenylethyl)benzamide include other benzamide derivatives such as:
- N-phenethylbenzamide
- N-benzoyl-beta-phenylethylamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its solubility in organic solvents and insolubility in water make it suitable for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C23H23NO |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N,2-bis(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H23NO/c25-23(24-18-17-20-11-5-2-6-12-20)22-14-8-7-13-21(22)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,24,25) |
InChI Key |
MMLDIUCPVNDIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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